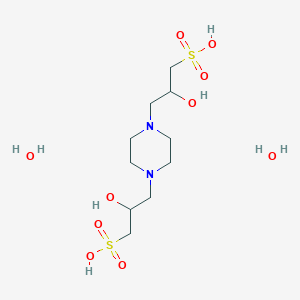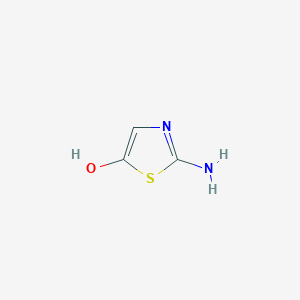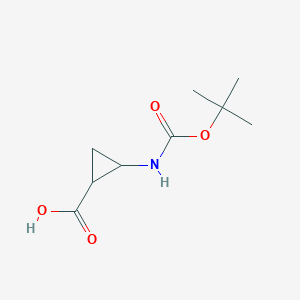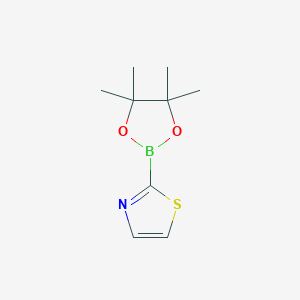
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride
Übersicht
Beschreibung
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride is a useful research compound. Its molecular formula is C8H12Cl2N2O2 and its molecular weight is 239.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Application in Metal Analyses
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride, in the form of methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (MAPP), has been utilized in capillary electrophoresis for the separation and determination of common metal ions. MAPP serves as an ion-pairing reagent, aiding in the qualitative and quantitative analysis of various metal ions in pharmaceutical preparations and water samples (Belin & Gülaçar, 2005).
Enzymatic Synthesis in Pharmaceutical Development
The compound has been used in the enzymatic preparation of specific amino acids which are key intermediates in the synthesis of pharmaceutical drugs. One such example includes its role in the synthesis of an antidiabetic drug candidate through various enzymatic routes (Chen et al., 2011).
Application in Drug Synthesis
This compound is used in the synthesis of beta3-adrenergic receptor agonists. A notable example includes the preparation of enantiomerically pure (R)-2-chloro-1-(pyridin-3-yl)ethanol, an important component in these receptor ligands (Perrone et al., 2006).
Use in Chemical Synthesis
The compound is also involved in the synthesis of various chemical structures. For instance, its derivative, methyl (S)-3-amino-3-(3-pyridyl)propanoate, has been synthesized as a starting material for developing GP IIb/IIIa antagonists, which are important in medical research (Zhong et al., 1999).
Wirkmechanismus
Target of Action
H-D-3-Pal-OH.2HCl, also known as ®-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride or 3-(3-Pyridyl)-D-alanine dihydrochloride, is a synthetic peptide of scientific interest It’s suggested that it may interact with cellular components involved in cell proliferation and apoptosis .
Mode of Action
The compound’s mode of action involves inhibiting cell proliferation and promoting apoptosis in oncogenic cells . This suggests that it may interact with cellular targets that regulate cell growth and programmed cell death. Additionally, it may function as an immunomodulator , indicating potential interactions with components of the immune system.
Biochemical Pathways
The specific biochemical pathways affected by H-D-3-Pal-OHGiven its proposed role in inhibiting cell proliferation and promoting apoptosis , it’s likely that it impacts pathways related to these processes. This could include pathways like the PI3K/Akt/mTOR pathway, which regulates cell growth and survival, and the intrinsic and extrinsic apoptotic pathways.
Result of Action
The result of H-D-3-Pal-OH.2HCl’s action is the inhibition of cell proliferation and the promotion of apoptosis in oncogenic cells . This could potentially lead to the reduction of tumor growth and size in cancerous conditions. Its potential role as an immunomodulator suggests it may also influence immune responses, possibly enhancing the body’s ability to fight against diseases.
Biochemische Analyse
Biochemical Properties
®-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including amino acid decarboxylases and transaminases. These interactions are essential for the compound’s role in neurotransmitter synthesis and amino acid metabolism. The compound’s interaction with amino acid decarboxylases facilitates the conversion of amino acids into their corresponding amines, which are vital for neurotransmitter function .
Cellular Effects
The effects of ®-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of neurotransmitter receptors, thereby affecting neuronal signaling. Additionally, it can alter gene expression patterns related to neurotransmitter synthesis and degradation, impacting overall cellular metabolism .
Molecular Mechanism
At the molecular level, ®-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as an agonist or antagonist at various neurotransmitter receptors, modulating their activity. The compound can also inhibit or activate enzymes involved in neurotransmitter synthesis, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride change over time. The compound is relatively stable under standard storage conditions (2~8°C) and maintains its biochemical activity for extended periods . Prolonged exposure to light or heat can lead to degradation, reducing its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models .
Dosage Effects in Animal Models
The effects of ®-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride vary with different dosages in animal models. At low doses, the compound can enhance neurotransmitter function and improve cognitive performance. At high doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
®-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as transaminases and decarboxylases, influencing metabolic flux and metabolite levels. These interactions are crucial for maintaining the balance of neurotransmitter synthesis and degradation .
Transport and Distribution
The transport and distribution of ®-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake into cells and its subsequent localization to specific cellular compartments. The compound’s distribution is essential for its biochemical activity and overall efficacy .
Subcellular Localization
®-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride exhibits specific subcellular localization patterns. It is primarily localized to the cytoplasm and mitochondria, where it exerts its biochemical effects. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments .
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-pyridin-3-ylpropanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)4-6-2-1-3-10-5-6;;/h1-3,5,7H,4,9H2,(H,11,12);2*1H/t7-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORPRVNSFLBKBG-XCUBXKJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C[C@H](C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595075 | |
| Record name | 3-Pyridin-3-yl-D-alanine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93960-21-5 | |
| Record name | 3-Pyridin-3-yl-D-alanine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-3-Pyridylalanine.2HCl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol](/img/structure/B1320630.png)

![ethyl 2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B1320637.png)



![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1320655.png)
![6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1320658.png)






